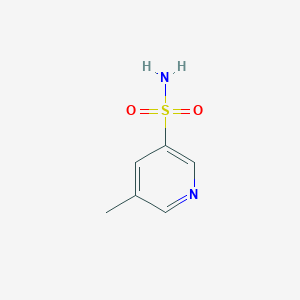

5-Methylpyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCLBZBRCMPULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704532 | |

| Record name | 5-Methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938066-07-0 | |

| Record name | 5-Methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylpyridine-3-sulfonamide

This guide provides a comprehensive overview of the synthetic pathways for obtaining 5-methylpyridine-3-sulfonamide, a key building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing scientific integrity, experimental causality, and authoritative grounding.

Introduction: The Significance of this compound

The pyridine sulfonamide moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the acidic and interactive nature of the sulfonamide group, make it a versatile component for designing molecules with specific biological targets. Understanding its synthesis is therefore of paramount importance for the advancement of novel drug discovery programs.

Two principal synthetic routes to this compound are outlined in this guide, each with its own set of advantages and considerations. Pathway A proceeds via the sulfonation of 5-methylpyridine, followed by conversion to the sulfonyl chloride and subsequent amidation. Pathway B offers an alternative approach starting from 3-amino-5-methylpyridine, utilizing a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality before the final amidation step.

Pathway A: Synthesis via Sulfonation of 5-Methylpyridine

This classical approach involves the direct functionalization of the pyridine ring, followed by conversion to the desired sulfonamide.

Logical Flow of Pathway A

Caption: Synthetic route to this compound starting from 5-methylpyridine.

Step 1: Sulfonation of 5-Methylpyridine

The introduction of a sulfonic acid group onto the pyridine ring is a challenging electrophilic aromatic substitution due to the electron-deficient nature of the ring. The reaction typically requires harsh conditions.

-

Mechanism Insight: The pyridine nitrogen deactivates the ring towards electrophilic attack. Therefore, high temperatures and strong sulfonating agents are necessary to overcome this deactivation. The substitution occurs preferentially at the 3-position.

-

Experimental Protocol:

-

To a sealed reaction vessel, add 5-methylpyridine.

-

Carefully add fuming sulfuric acid (oleum) containing a high percentage of SO₃.

-

Heat the mixture at a high temperature (typically >200 °C) for several hours.

-

After cooling, the reaction mixture is cautiously poured onto ice.

-

The pH is adjusted to precipitate the 5-methylpyridine-3-sulfonic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Step 2: Chlorination of 5-Methylpyridine-3-sulfonic acid

The sulfonic acid is converted to the more reactive sulfonyl chloride, which is a key intermediate for the subsequent amidation.

-

Causality of Reagent Choice: Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are effective chlorinating agents for sulfonic acids, converting the hydroxyl group to a chlorine atom.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, place 5-methylpyridine-3-sulfonic acid.[2][3]

-

Add phosphorus pentachloride (PCl₅) and a catalytic amount of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully treated with crushed ice and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5-methylpyridine-3-sulfonyl chloride.

-

Step 3: Amidation of 5-Methylpyridine-3-sulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the sulfonamide.

-

Reaction Principle: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia.

-

Experimental Protocol:

-

Dissolve 5-methylpyridine-3-sulfonyl chloride in an inert solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

-

Pathway B: Synthesis via Sandmeyer Reaction of 3-Amino-5-methylpyridine

This alternative route offers a different strategic approach, starting from a pre-functionalized pyridine ring. This can be advantageous if 3-amino-5-methylpyridine is a more readily available or cost-effective starting material.[4]

Logical Flow of Pathway B

Caption: Synthesis of this compound from 3-amino-5-methylpyridine.

Step 1: Diazotization of 3-Amino-5-methylpyridine

The primary amino group is converted into a diazonium salt, which is an excellent leaving group.

-

Mechanism Insight: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.[5][6][7]

-

Experimental Protocol:

-

Dissolve 3-amino-5-methylpyridine in a cooled (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step.

-

Step 2: Sulfonylation of the Diazonium Salt (Sandmeyer-type Reaction)

The diazonium group is replaced by a sulfonyl chloride group.

-

Reaction Principle: In a Sandmeyer-type reaction, the diazonium salt is treated with a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst.[5][8][9] The copper catalyst facilitates the radical-nucleophilic aromatic substitution.

-

Experimental Protocol:

-

Prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid, and add copper(I) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution from the previous step to the sulfur dioxide/copper(I) chloride solution with vigorous stirring.

-

Nitrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a period and then warm to room temperature.

-

The reaction mixture is then poured into ice-water, and the 5-methylpyridine-3-sulfonyl chloride is extracted with an organic solvent.

-

The organic extract is washed, dried, and the solvent evaporated to yield the sulfonyl chloride.

-

Step 3: Amidation of 5-Methylpyridine-3-sulfonyl chloride

This final step is identical to Step 3 in Pathway A, where the sulfonyl chloride is converted to the sulfonamide using an ammonia source.

Data Summary

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Methylpyridine | C₆H₇N | 93.13 | 108-48-5 |

| 5-Methylpyridine-3-sulfonic acid | C₆H₇NO₃S | 173.19 | 4808-70-2[2][3] |

| 5-Methylpyridine-3-sulfonyl chloride | C₆H₆ClNO₂S | 191.64 | 166337-57-1 |

| 3-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | 3430-19-1 |

| This compound | C₆H₈N₂O₂S | 172.21 | 938066-07-0 |

Conclusion and Field-Proven Insights

Both pathways presented offer viable routes to this compound. The choice between them will often depend on the availability and cost of the starting materials.

-

Pathway A is a more direct approach if 5-methylpyridine is the readily available precursor. However, the sulfonation step requires harsh conditions and may lead to side products, necessitating careful purification.

-

Pathway B provides a milder alternative for the introduction of the sulfonyl group, but it requires the synthesis or procurement of 3-amino-5-methylpyridine. The diazotization step must be carefully controlled due to the instability of the diazonium salt.

For large-scale synthesis, optimization of reaction conditions, particularly for the sulfonation and diazotization steps, is crucial to ensure high yields and purity. The protocols described herein serve as a robust foundation for such endeavors, and adherence to safety precautions, especially when handling strong acids, fuming sulfuric acid, and phosphorus reagents, is imperative.

References

-

Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Kumar, V., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2021 , 18, 2995–3024. [Link]

-

Singh, S., et al. Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan J. Chem.2013 , 6, 196-200. [Link]

-

Qadir, M. A., et al. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. J. Chem.2013 , 2013, 769234. [Link]

-

PrepChem. Synthesis of pyridine-3-sulfonic acid. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

ChemUniverse. 5-METHYLPYRIDINE-3-SULFONIC ACID. [Link]

- Google Patents.

Sources

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-Methylpyridine-3-sulfonic acid | 4808-70-2 [chemicalbook.com]

- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methylpyridine-3-sulfonamide: Structure, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is not uncommon to encounter promising chemical entities that, despite their potential, lack a comprehensive public profile. 5-Methylpyridine-3-sulfonamide is one such molecule. Situated at the intersection of two pharmacologically significant scaffolds—the pyridine ring and the sulfonamide group—it represents a valuable, yet underexplored, building block in medicinal chemistry. This guide is designed to bridge the existing information gap. By synthesizing data from structurally related compounds, established chemical principles, and predictive modeling, we will construct a robust technical profile of this compound. Our objective is to provide researchers and drug development professionals with a foundational understanding of its chemical properties, a reliable synthetic protocol, and a well-reasoned perspective on its potential applications, thereby empowering its use in future discovery programs.

Core Molecular Identity and Structural Representation

This compound is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring substituted with a methyl group at the 5-position and a sulfonamide group at the 3-position.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 938066-07-0[1]

-

Molecular Formula: C₆H₈N₂O₂S[1]

-

Synonyms: 5-Sulfamoyl-β-picoline[1]

The inherent structural features of this molecule—a hydrogen bond donor and acceptor in the sulfonamide group, and a basic nitrogen atom in the pyridine ring—suggest its potential for forming specific interactions with biological targets.

Physicochemical Properties

While experimental data for this compound is not extensively reported, its physicochemical properties can be reliably estimated based on its structure and data from closely related analogs. These properties are crucial for predicting its behavior in biological systems and for designing synthetic and purification protocols.

| Property | Predicted/Estimated Value | Source/Basis |

| Molecular Weight | 172.21 g/mol | [1] |

| Melting Point | 169-171 °C | Based on the analog 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide[2] |

| Boiling Point | > 300 °C (decomposes) | General characteristic of aromatic sulfonamides |

| Solubility | Soluble in hot methanol, DMSO, DMF; sparingly soluble in water and nonpolar organic solvents. | Based on the analog 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide and general sulfonamide properties[2][3] |

| pKa (Sulfonamide N-H) | ~10 | General range for unsubstituted aryl sulfonamides |

| pKa (Pyridine N) | ~3-4 | Electron-withdrawing effect of the sulfonamide group reduces basicity compared to pyridine (~5.2) |

| LogP | 0.63672 | Predicted for the isomeric 5-Methylpyridine-3-sulfonic acid, suggesting moderate lipophilicity[4] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding sulfonic acid. The key is the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by amination.

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Methylpyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of 5-Methylpyridine-3-sulfonamide. Given the limited direct literature on this specific molecule, this document synthesizes established methodologies for analogous pyridine sulfonamide compounds to propose a series of potential mechanisms. We will explore hypothetical roles as an antimicrobial agent, a carbonic anhydrase inhibitor, a kinase modulator, and a cytotoxic agent. For each potential mechanism, this guide details the underlying scientific rationale and provides step-by-step experimental protocols for robust in vitro characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Enigma of this compound

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] These activities range from antibacterial and diuretic to anticancer and anti-inflammatory.[1][2] The pyridine scaffold is also a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The combination of these two moieties in this compound suggests a molecule of significant therapeutic potential. However, a review of the current scientific literature reveals a notable absence of studies detailing its specific mechanism of action.

This guide, therefore, takes a predictive and methodological approach. By examining the established activities of structurally related pyridine sulfonamides, we can construct a series of plausible hypotheses for the mechanism of action of this compound. This document will serve as a roadmap for the in vitro investigations required to elucidate its true biological function. We will delve into four primary potential mechanisms:

-

Dihydropteroate Synthetase (DHPS) Inhibition: The classic mechanism of antibacterial sulfonamides.

-

Carbonic Anhydrase (CA) Inhibition: A common target for sulfonamides, with implications in various diseases.

-

Kinase Inhibition (e.g., PI3K/mTOR Pathway): An emerging area for novel sulfonamide-based anticancer agents.

-

Induction of Cytotoxicity and Apoptosis: A common endpoint for many therapeutic compounds.

For each of these potential mechanisms, we will provide a detailed, field-proven protocol for its investigation, complete with the scientific rationale behind the experimental design.

Potential Mechanism I: Dihydropteroate Synthetase (DHPS) Inhibition

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[3] This pathway is absent in mammals, making DHPS an attractive target for selective antimicrobial therapy.[3][4] Given its sulfonamide core, it is plausible that this compound could exert antibacterial effects through this mechanism.

2.1. Scientific Rationale

Bacteria synthesize folate de novo, a process vital for the production of nucleotides and certain amino acids. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). Sulfonamides, due to their structural similarity to pABA, can act as competitive inhibitors of DHPS, thereby halting folate synthesis and arresting bacterial growth.

2.2. Experimental Protocol: In Vitro DHPS Inhibition Assay

A robust method to assess DHPS inhibition is a coupled spectrophotometric assay that monitors the oxidation of NADPH.[4]

Materials:

-

Recombinant DHPS enzyme

-

p-Aminobenzoic acid (pABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

-

This compound (test compound)

-

Sulfamethoxazole (positive control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in appropriate solvents and dilute to working concentrations in Assay Buffer.

-

Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Assay Buffer, pABA, DHPP, DHFR, and NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include wells with a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control and wells with solvent alone as a negative control.

-

Enzyme Initiation: Initiate the reaction by adding a pre-determined amount of DHPS enzyme to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time (typically 15-30 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.3. Visualization: DHPS Inhibition Assay Workflow

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Potential Mechanism III: Kinase Inhibition

Recent studies have highlighted the potential of novel sulfonamide derivatives as inhibitors of protein kinases, particularly within the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. [5][6]The pyridine moiety can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases.

4.1. Scientific Rationale

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. [6][7]Aberrant activation of this pathway is a hallmark of many cancers. Inhibitors of key kinases in this pathway, such as PI3K and mTOR, are of significant therapeutic interest. The structural features of this compound may allow it to bind to the ATP-binding site of these or other kinases, thereby inhibiting their activity and downstream signaling.

4.2. Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

A variety of in vitro kinase assay formats are available, including fluorescence-based and luminescence-based methods that measure ATP consumption or product formation.

Materials:

-

Recombinant PI3K and/or mTOR kinase

-

Kinase-specific substrate (e.g., a peptide or lipid)

-

ATP

-

Kinase assay buffer

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

-

This compound (test compound)

-

Known PI3K/mTOR inhibitor (e.g., PI-103) as a positive control

-

Low-volume 384-well plates (assay dependent)

-

Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)

Procedure (Example using a luminescence-based ATP consumption assay):

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Serially dilute the test compound and positive control.

-

Kinase Reaction: In the wells of a 384-well plate, combine the kinase, its substrate, and the test compound or control in the kinase assay buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to terminate the kinase reaction and measure the amount of ADP produced, which is converted into a luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: A lower luminescent signal indicates less ADP produced and therefore greater kinase inhibition. Calculate the IC₅₀ value from a dose-response curve.

4.3. Visualization: Hypothesized PI3K/AKT/mTOR Signaling Inhibition

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Potential Mechanism IV: Cytotoxicity and Apoptosis Induction

Regardless of the specific molecular target, a therapeutically relevant compound, particularly in the context of oncology, will often induce cytotoxicity and programmed cell death (apoptosis) in susceptible cells.

5.1. Scientific Rationale

Cytotoxicity assays measure the overall viability of a cell population after exposure to a test compound. Apoptosis assays, on the other hand, identify a specific mode of cell death characterized by distinct morphological and biochemical hallmarks, such as the activation of caspases and the externalization of phosphatidylserine.

5.2. Experimental Protocols

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [8][9] Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. [9]Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activity can be measured using a luminescent assay. [10][11][12] Materials:

-

Cells treated as in the cytotoxicity assay

-

Caspase-Glo® 3/7 Assay Reagent (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Treatment: Treat cells with the test compound in a white-walled 96-well plate.

-

Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells. [12]This reagent lyses the cells and contains a pro-luminescent substrate for caspase-3/7.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.

-

Luminescence Measurement: Measure the luminescence using a plate luminometer.

-

Data Analysis: Increased luminescence corresponds to higher caspase-3/7 activity and thus, greater apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [13][14] Materials:

-

Treated cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells after treatment.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [15]5. Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

5.3. Visualization: Apoptosis Assay Workflow

Caption: Workflow for assessing apoptosis induction.

Data Presentation and Interpretation

All quantitative data, such as IC₅₀ values from the various assays, should be summarized in clearly structured tables for easy comparison. An example is provided below.

| Assay | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| DHPS Inhibition | Enzyme Inhibition | To be determined | Sulfamethoxazole: [Value] |

| CA II Inhibition | Enzyme Inhibition | To be determined | Acetazolamide: [Value] |

| PI3K Inhibition | Enzyme Inhibition | To be determined | PI-103: [Value] |

| Cytotoxicity (MCF-7, 72h) | Cell Viability | To be determined | Doxorubicin: [Value] |

Conclusion and Future Directions

This technical guide outlines a systematic and hypothesis-driven approach to elucidating the in vitro mechanism of action of this compound. By investigating its potential as an inhibitor of DHPS and carbonic anhydrase, a modulator of kinase signaling, and an inducer of cytotoxicity, researchers can build a comprehensive profile of its biological activity. The results of these initial screening assays will guide further, more focused mechanistic studies, such as target deconvolution using chemical proteomics, detailed kinetic analysis of enzyme inhibition, and in-depth investigation of downstream signaling events. Through the rigorous application of these established methodologies, the therapeutic potential of this compound can be fully explored.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

-

The Annexin V Apoptosis Assay. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH. [Link]

-

Caspase 3/7 Activity. Protocols.io. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PubMed Central. [Link]

-

(PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]

-

In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. PubMed. [Link]

-

Cell Cycle Analysis. [Link]

-

Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PubMed Central. [Link]

-

Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PMC - NIH. [Link]

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]

-

Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

-

Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. [Link]

-

Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 11. Caspase 3/7 Activity [protocols.io]

- 12. promega.com [promega.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. kumc.edu [kumc.edu]

The Ascendant Therapeutic Potential of Novel Pyridine Sulfonamides: A Technical Guide

Introduction: The Versatility of the Pyridine Sulfonamide Scaffold

The pyridine sulfonamide moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[][2] This is attributed to the unique electronic properties of the pyridine ring and the versatile binding capabilities of the sulfonamide group.[3] Pyridine, a bioisostere of a phenyl ring, enhances water solubility and can participate in hydrogen bonding, while the sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes.[3][4] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of novel pyridine sulfonamides, offering insights for researchers and professionals in drug discovery and development.

Carbonic Anhydrase Inhibition: A Prominent Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6][7][8][9] They are involved in numerous physiological and pathological processes, making them attractive drug targets.[4][5][6][7][8] Notably, certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to cancer progression and therapy resistance.[3][9][10]

Mechanism of Action: Targeting the Zinc Ion

The inhibitory action of pyridine sulfonamides against carbonic anhydrases stems from the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[3] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby blocking the enzyme's function.[3]

Diagram 1: General Mechanism of Carbonic Anhydrase Inhibition

Caption: Sulfonamide group coordinating to the Zn²⁺ ion in the CA active site.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and isoform selectivity of pyridine sulfonamides can be finely tuned by modifying their chemical structure. Key SAR observations include:

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence activity. For instance, a 3,4-substitution pattern can lead to high selectivity for tumor-associated CA IX and XII over the ubiquitous CA II.[3]

-

Linker Moiety: The type and length of the linker connecting the pyridine sulfonamide core to other chemical moieties can impact inhibitory activity. For example, an N-methylpropionamide linker between a benzensulfonamide and a pyrazolopyridine moiety has been shown to be favorable for hCA I inhibition.[5]

-

"Click Tailing": The use of "click" chemistry to introduce diverse "tails" at the 4-position of the pyridine ring allows for the exploration of interactions with amino acids at the entrance of the active site, enhancing selectivity.[3]

Quantitative Analysis of CA Inhibition

The following table summarizes the inhibitory activities of representative pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase isoforms.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

| 1a | 8010 | 7329 | 97.9 | 282.3 | [5] |

| 1b | 156.8 | 51.4 | 319.1 | 358.2 | [5] |

| 1f | 58.8 | 6.6 | 907.5 | 474.8 | [5] |

| 1g | 66.8 | 41.7 | 294.2 | 508.5 | [5] |

| 1k | 88.3 | 5.6 | 421.4 | 34.5 | [5] |

| AAZ * | 250.0 | 12.1 | 25.8 | 5.7 | [5] |

*Acetazolamide (AAZ) is a standard CA inhibitor.

Antimicrobial and Antiviral Activities

Pyridine sulfonamides have emerged as a promising class of antimicrobial and antiviral agents, offering alternative mechanisms to combat drug resistance.[4][6][7][8][11]

Antibacterial Action: Targeting Essential Metabolic Pathways

The antibacterial effect of some sulfonamides is attributed to their ability to interfere with folic acid synthesis in bacteria.[12][13] As structural analogs of para-aminobenzoic acid (PABA), they competitively inhibit dihydropteroate synthase, an enzyme essential for folate production and subsequent DNA synthesis.[12][13] Additionally, some pyridine sulfonamides exhibit inhibitory activity against dihydrofolate reductase (DHFR), another key enzyme in the folate pathway.[14]

Diagram 2: Antibacterial Mechanism of Action

Caption: Competitive inhibition of DHPS by pyridine sulfonamides.

Antiviral Potential

Certain pyridine-based sulfonamides have demonstrated notable antiviral activity. For instance, compounds 15c and 15d showed a significant reduction in viral load against HSV-1 and CBV4.[14] Their mechanism of action has been linked to the inhibition of Hsp90α protein, with IC₅₀ values of 10.24 and 4.48 µg/mL, respectively.[14]

Anticancer Therapeutic Applications

The anticancer properties of pyridine sulfonamides are a major area of research, with several mechanisms contributing to their efficacy.[15][16][17][18][19]

Targeting Tumor-Associated Carbonic Anhydrases

As previously discussed, the inhibition of CA IX and XII, which are overexpressed in hypoxic tumors, is a key anticancer strategy.[9][10] By inhibiting these enzymes, pyridine sulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth and metastasis.[9]

Inhibition of Cyclooxygenase-2 (COX-2)

A series of pyridine acyl sulfonamides have been identified as potent COX-2 inhibitors.[15] Compound 23 from this series displayed a COX-2 inhibitory IC₅₀ of 0.8 µM and exhibited significant antiproliferative activity against B16-F10, HepG2, and MCF-7 cancer cell lines.[15]

Tubulin Polymerization Inhibition

Novel sulfonamide-functionalized pyridine carbothioamides have been developed as potent tubulin-targeting anticancer agents.[18] These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Compounds 3 and 5 from one study showed potent cytotoxicity against several cancer cell lines, with IC₅₀ values in the low micromolar range.[18]

Quantitative Analysis of Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) | Target | Reference |

| 23 | B16-F10 | 2.8 | COX-2 | [15] |

| 23 | HepG2 | 1.2 | COX-2 | [15] |

| 23 | MCF-7 | 1.8 | COX-2 | [15] |

| 3 | PC-3 | Low µM | Tubulin | [18] |

| 5 | PC-3 | Low µM | Tubulin | [18] |

| 12d | MDA-MB-468 (hypoxic) | 3.99 | CA IX | [20] |

| 12i | MDA-MB-468 (hypoxic) | 1.48 | CA IX | [20] |

Experimental Protocols

Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides

A general method for the synthesis of pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines containing sulfonamide fragments.[5]

Step-by-Step Protocol:

-

Dienamine Synthesis: Synthesize the starting dienamine from dimethyl acetonedicarboxylate following established two-step procedures.[5]

-

Condensation Reaction:

-

Dissolve the synthesized dienamine in methanol.

-

Add the desired amine containing a sulfonamide fragment.

-

Reflux the reaction mixture for 1 hour.

-

-

Product Isolation: The target pyrazolo[4,3-c]pyridines are typically obtained in good yields (72-88%) after cooling and purification.[5]

Diagram 3: General Synthetic Workflow

Caption: A streamlined workflow for the synthesis of target compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay is used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[4][5][6][7][8]

Step-by-Step Protocol:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoforms and the test compounds at various concentrations.

-

Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) at a specific pH.

-

CO₂ Hydration Measurement:

-

Mix the enzyme solution with the inhibitor solution and incubate for a defined period.

-

Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

-

Monitor the change in pH over time as CO₂ is hydrated to bicarbonate and a proton.

-

-

Data Analysis: Calculate the initial rates of reaction at different inhibitor concentrations to determine the inhibition constant (Kᵢ).

Conclusion and Future Directions

Novel pyridine sulfonamides represent a highly versatile and promising class of therapeutic agents with a wide spectrum of biological activities. Their efficacy as carbonic anhydrase inhibitors, particularly against tumor-associated isoforms, positions them as strong candidates for anticancer drug development. Furthermore, their demonstrated antimicrobial and antiviral properties highlight their potential to address the growing challenge of drug resistance. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this remarkable chemical scaffold.

References

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

- Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed.

- Carbonic anhydrase inhibitors.

- Design, Synthesis and Biological Activities of Novel Amides (Sulfonamides) Containing N-Pyridylpyrazole. ElectronicsAndBooks.

- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed.

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

- Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)

- PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES.

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

- A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis Online.

- The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. PubMed.

- Biological Activities of Pyridine Deriv

- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central.

- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

- Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.

- Sulfonamides: Mechanism of action. YouTube.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.

Sources

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]

- 9. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylpyridine-3-sulfonamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of Pyridine Sulfonamides in Modern Drug Discovery

The sulfonamide functional group represents a cornerstone in medicinal chemistry, with a rich history of therapeutic applications since the advent of sulfa drugs.[1] This versatile scaffold continues to be a focal point of contemporary drug discovery, demonstrating a broad spectrum of biological activities.[1] Within this chemical class, pyridine sulfonamides have garnered considerable attention for their potential to selectively target key enzymes implicated in various pathologies. 5-Methylpyridine-3-sulfonamide, a specific analogue within this family, serves as a valuable building block and a potential pharmacophore in the design of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, a detailed synthetic protocol, its critical role as a carbonic anhydrase inhibitor in the context of tumor biology, and a list of commercial suppliers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key identifiers and properties for this compound are summarized in the table below. It is important to note that while some data are readily available, experimental determination of properties such as melting point and solubility is recommended for specific applications, as publicly available data is limited.

| Property | Value | Source |

| CAS Number | 938066-07-0 | [2][3] |

| Molecular Formula | C₆H₈N₂O₂S | [2] |

| Molecular Weight | 172.21 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Synonyms | 5-Sulfamoyl-β-picoline | [2] |

| Melting Point | Not publicly available; experimental determination recommended. | |

| Solubility | Not publicly available; experimental determination in relevant solvents (e.g., DMSO, DMF, water) is advised. |

Synthetic Protocol: A Representative Synthesis of a Pyridine Sulfonamide

The synthesis of pyridine sulfonamides can be achieved through various established methodologies. A common and reliable approach involves the reaction of a corresponding sulfonyl chloride with an amine. The following protocol outlines a general, yet detailed, procedure that can be adapted for the synthesis of this compound, assuming the availability of the precursor, 5-methylpyridine-3-sulfonyl chloride. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Experimental Workflow: Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup & Rationale:

-

Step 1.1: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of an inert gas (e.g., nitrogen or argon), dissolve one equivalent of 5-methylpyridine-3-sulfonyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Causality: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride intermediate by atmospheric moisture, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide. Aprotic solvents are chosen to avoid reaction with the solvent itself.

-

-

Step 1.2: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The amidation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize the formation of side products, and ensure a more selective reaction.

-

-

-

Amidation & Acid Scavenging:

-

Step 2.1: To the cooled solution of the sulfonyl chloride, add a solution of ammonia (typically in a solvent like dioxane or as ammonium hydroxide, though anhydrous ammonia gas can also be used) or a suitable amine precursor (1.1 to 2 equivalents) dropwise via a syringe or dropping funnel.

-

Causality: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the liberation of hydrochloric acid (HCl). A slight excess of the amine can be used to drive the reaction to completion.

-

-

Step 2.2: Concurrently or subsequently, add a non-nucleophilic organic base, such as triethylamine or pyridine (1.5 to 2 equivalents).

-

Causality: The HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base acts as an acid scavenger, neutralizing the HCl to form a salt (e.g., triethylammonium chloride), thus allowing the primary amine to remain in its reactive, unprotonated form.[4]

-

-

-

Reaction Monitoring and Work-up:

-

Step 3.1: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Step 3.2: Once the reaction is complete, quench the reaction by the careful addition of water.

-

Step 3.3: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Causality: This step separates the desired organic product from water-soluble byproducts, such as the ammonium or triethylammonium chloride salt.

-

-

-

Purification and Characterization:

-

Step 4.1: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Step 4.2: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

-

Causality: Purification is essential to remove any unreacted starting materials, byproducts, or residual base, ensuring the final product is of high purity for subsequent applications.

-

-

Step 4.3: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Biological Significance: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][5] Of particular interest in oncology is the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).

The Role of CA IX in Tumor Hypoxia and pH Regulation

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, a condition known as hypoxia.[1] In response to hypoxia, tumor cells upregulate the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[5] HIF-1α, in turn, promotes the expression of a variety of genes that enable the tumor to adapt and survive in this harsh microenvironment, one of which is the gene for CA IX.[5]

CA IX is a transmembrane protein with its catalytic domain facing the extracellular space.[1] Its primary function in the tumor microenvironment is to maintain the intracellular pH of cancer cells at a physiologically viable level (around 7.2-7.4) while contributing to the acidification of the extracellular space (pH 6.0-6.5).[1][5] This is achieved by catalyzing the hydration of CO₂, which is abundant due to the high metabolic rate of cancer cells, into protons and bicarbonate ions. The protons are extruded into the extracellular matrix, contributing to its acidity, while the bicarbonate ions are transported into the cell to buffer the intracellular environment.

This acidic extracellular pH promotes tumor invasion and metastasis by activating proteases that degrade the extracellular matrix and by suppressing the activity of immune cells.[1]

Mechanism of Inhibition by Sulfonamides

Sulfonamides, including pyridine sulfonamides, act as potent inhibitors of CA IX. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water or hydroxide molecule that is essential for the catalytic activity.[6] This binding effectively blocks the enzyme's ability to hydrate carbon dioxide, thereby disrupting the pH-regulating mechanism of the tumor cells.

By inhibiting CA IX, sulfonamide-based drugs can lead to an increase in the intracellular pH and a decrease in the extracellular pH of tumor cells. This disruption of pH homeostasis can induce apoptosis and inhibit tumor growth and metastasis.[7] The selective expression of CA IX in tumors compared to most normal tissues makes it an attractive target for cancer therapy, and sulfonamide inhibitors are a promising class of drugs for this purpose.[7]

Signaling Pathway: CA IX in the Hypoxic Tumor Microenvironment

Caption: The role of CA IX in the hypoxic tumor microenvironment and its inhibition by sulfonamides.

Commercial Suppliers of this compound

For researchers and drug development professionals seeking to procure this compound, several chemical suppliers offer this compound. It is advisable to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

| Supplier | Purity |

| Synchem | 95%[2] |

| ChemWhat | Information available upon inquiry[3] |

| BLD Pharm | Information available upon inquiry[8] |

Conclusion

This compound is a compound of significant interest for its potential applications in drug discovery, particularly in the development of targeted cancer therapies. Its role as a carbonic anhydrase inhibitor highlights the ongoing importance of the sulfonamide scaffold in medicinal chemistry. This technical guide has provided a foundational understanding of its properties, a practical synthetic approach, and a detailed exploration of its biological rationale. As research in this area continues to evolve, this compound and its derivatives are poised to contribute to the development of the next generation of precision medicines.

References

- Capasso, C., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors: Hypoxia-activatable sulfonamides incorporating disulfide bonds that target the tumor-associated isoform IX. Journal of Medicinal Chemistry, 57(23), 9735-9743.

- Nocentini, A., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Metabolites, 8(1), 14.

- McKenna, R., & Supuran, C. T. (2019). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers, 11(9), 1359.

- Ang, L. P., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 22(12), 2097.

- Poręba, K., et al. (2013). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(4), 727-733.

-

Poręba, K., et al. (2013). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. PubMed. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 938066-07-0. Retrieved from [Link]

Sources

- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. chemwhat.com [chemwhat.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors: Hypoxia-activatable sulfonamides incorporating disulfide bonds that target the tumor-associated isoform IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 329945-05-3|6-Amino-5-methylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Methylpyridine-3-sulfonamide

This guide provides a comprehensive framework for characterizing the solubility and stability of 5-Methylpyridine-3-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to physicochemical profiling.

Section 1: Theoretical Foundation and Physicochemical Predictions

Before embarking on experimental work, a theoretical analysis of the this compound structure provides critical insights into its expected behavior. The molecule consists of a pyridine ring, a methyl group, and a sulfonamide functional group. This combination dictates its fundamental properties.

-

The Pyridine Moiety: The pyridine ring, a nitrogen-containing heterocycle, imparts basicity to the molecule. The nitrogen atom can be protonated, leading to a significant increase in aqueous solubility at lower pH values. However, the ring itself is aromatic and contributes to the molecule's overall hydrophobicity.

-

The Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is acidic due to the electron-withdrawing nature of the two oxygen atoms, which stabilizes the conjugate base. This group's pKa will be a critical determinant of solubility in neutral to alkaline conditions. Many sulfonamides exhibit pH-dependent solubility, often being least soluble near their isoelectric point.[1] The sulfonamide S-N bond is a known liability and can be susceptible to hydrolytic cleavage, particularly under acidic conditions.[2]

-

The Methyl Group: The methyl substituent (-CH₃) is an electron-donating group that slightly increases the basicity of the pyridine nitrogen. It also adds to the lipophilicity of the molecule, which may decrease aqueous solubility.

Based on these structural features, we can anticipate that this compound will exhibit ampholytic behavior, with its solubility profile being highly dependent on the pH of the medium.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Experimental Design |

| Molecular Weight | 172.19 g/mol | Standard for small molecule pharmaceuticals. |

| pKa (acidic) | ~9-10 (Sulfonamide N-H) | Increased solubility expected at pH > 10. |

| pKa (basic) | ~3-4 (Pyridine N) | Increased solubility expected at pH < 3. |

| LogP | ~0.1 - 0.6 | Indicates moderate lipophilicity; solubility in organic solvents is likely. |

| Polar Surface Area | ~65 Ų | Suggests moderate cell permeability. |

Section 2: Solubility Determination Protocols

A thorough understanding of solubility is paramount for formulation development, bioavailability, and ensuring consistent performance of an active pharmaceutical ingredient (API). We will outline two key methodologies: thermodynamic and kinetic solubility assessment.

Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility of a compound and is the gold standard for characterizing its intrinsic solubility. The shake-flask method (ICH guideline Q6A) is the most common approach.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound solid to a series of vials containing different aqueous buffer solutions (e.g., pH 2, 4, 7.4, 9, and 12) and various organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Causality: The extended equilibration time allows the system to reach a thermodynamic minimum, reflecting the true saturation point. Using a range of pH buffers is critical because the ionization state of the pyridine and sulfonamide groups will drastically alter solubility.

Caption: Forced Degradation Stress Conditions.

Forced Degradation Protocols

A. Hydrolytic Degradation Sulfonamides are known to be susceptible to hydrolysis, which is often pH-dependent. [2]1. Setup: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic). 2. Stress: Heat the solutions at a controlled temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 3. Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to prevent further degradation on the column. Compare the chromatograms to an unstressed control to identify degradation products. 4. Rationale: This protocol identifies susceptibility to acid/base-catalyzed cleavage of the sulfonamide bond. The pyridine ring itself is generally stable to hydrolysis but can be affected by extreme pH.

B. Oxidative Degradation

-

Setup: Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Stress: Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Analysis: Analyze samples directly by HPLC. If the reaction is too fast, it can be quenched by adding an antioxidant like sodium bisulfite.

-

Rationale: The pyridine ring and sulfonamide group can be susceptible to oxidation. This test reveals potential liabilities to atmospheric oxygen or oxidative excipients in a formulation.

C. Thermal Degradation

-

Setup: Place the solid compound in a controlled temperature oven (e.g., 105°C) or as a solution in a stable solvent.

-

Stress: Expose the sample for a defined period (e.g., 24-72 hours).

-

Analysis: Dissolve the solid sample in a suitable solvent or directly inject the solution for HPLC analysis.

-

Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states. Pyridine derivatives can undergo complex thermal decomposition. [3] D. Photolytic Degradation

-

Setup: Expose both solid and solution samples of the compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Stress: A parallel control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze both the light-exposed and dark control samples by HPLC.

-

Rationale: Pyridine-containing compounds can be photolabile. [4]This study is critical for determining appropriate packaging and storage conditions.

Development of a Stability-Indicating Method

The data from forced degradation studies are crucial for developing a stability-indicating analytical method (SIAM).

Key Requirements for a SIAM (typically HPLC):

-

Specificity: The method must be able to resolve the parent compound from all process impurities and degradation products.

-

Peak Purity: A photodiode array (PDA) detector should be used to assess peak purity, ensuring that the main peak does not co-elute with any degradants.

-

Mass Balance: The total amount of the drug and its degradation products should remain constant over the course of the study, ideally accounting for 95-105% of the initial concentration. This confirms that all major degradation products are detected.

Table 2: Expected Stability Profile and Degradation Pathways

| Stress Condition | Expected Stability | Likely Degradation Pathway | Potential Products |

| Acidic Hydrolysis | Labile | Cleavage of the S-N sulfonamide bond. | 5-Methylpyridine-3-sulfonic acid and ammonia. |

| Basic Hydrolysis | Potentially more stable than acidic conditions. [2] | S-N bond cleavage, though typically slower. | 5-Methylpyridine-3-sulfonic acid and ammonia. |

| Oxidation | Moderate to Labile | Oxidation of the pyridine ring or sulfur atom. | N-oxides, hydroxylated pyridines. |

| Thermal | Generally Stable (Solid) | Ring opening or decomposition at high temperatures. [3] | Complex mixture of smaller molecules. |

| Photolysis | Potentially Labile | Ring cleavage or radical-mediated reactions. [4] | Photodegradation products of the pyridine ring. |

Section 4: Conclusions and Recommendations

The systematic evaluation of solubility and stability is a cornerstone of early-phase drug development. For this compound, the interplay between the basic pyridine ring and the acidic sulfonamide group will define its physicochemical behavior. A pH-dependent solubility profile is anticipated, with potential instability under acidic, oxidative, and photolytic stress.

The protocols outlined in this guide provide a robust, scientifically-grounded framework for generating the necessary data to support formulation development, define storage conditions, and establish validated analytical methods. This comprehensive characterization is indispensable for advancing a compound through the development pipeline.

References

- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. ()

- Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ()

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ()

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic

- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC. ()

- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ()

- Sulfonamide (medicine) - Wikipedia. ()

- (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ()

- A Novel Degradation Mechanism for Pyridine Deriv

- (PDF) Degradation of Pyridines in the Environment. ()

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- [Biodegradation of pyridine under UV irradi

- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). ()

- Metabolism of pyridine compounds by phthal

- H M~SO NHR. ()

- Metabolism of Pyridine Compounds by Phthal

Sources

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylpyridine-3-sulfonamide: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Methylpyridine-3-sulfonamide, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental molecular characteristics, logical synthetic pathways, and the scientific rationale for its potential applications in contemporary pharmacotherapy.

Introduction: The Strategic Combination of Pyridine and Sulfonamide Moieties

The field of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both biological activity and desirable pharmacokinetic properties. This compound emerges as a compound of significant interest due to its elegant fusion of two pharmacologically privileged fragments: a pyridine ring and a sulfonamide group.

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of chemotherapy, first introduced as antibacterial agents and now integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer drugs.[1][2] Their enduring relevance stems from their ability to act as bioisosteres of carboxylic acids and to form key hydrogen bonding interactions with biological targets.[]

The pyridine ring, a heteroaromatic system, is a ubiquitous feature in numerous pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, metabolic stability, and receptor-binding affinity. The strategic placement of a methyl group on this scaffold, as in this compound, can further modulate its lipophilicity and steric profile, offering a fine-tuning mechanism for optimizing drug-like properties.

This guide will explore the synthesis, properties, and potential therapeutic landscape of this compound, providing a foundational understanding for its utilization in research and development.

Part 1: Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key molecular identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂S | [4][5] |

| Molecular Weight | 172.21 g/mol | [4] |

| CAS Number | 938066-07-0 | [4][5] |

These fundamental data are critical for accurate experimental design, including stoichiometric calculations for synthesis and precise concentration preparations for biological assays.

Part 2: Synthesis and Chemical Reactivity

While specific, published protocols for the synthesis of this compound are not widely available, its preparation can be logically deduced from established principles of sulfonamide chemistry.[2] The most probable synthetic route involves a two-step process starting from 5-methylpyridine.

Proposed Synthetic Workflow

The logical pathway to this compound would proceed via a sulfonyl chloride intermediate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard synthetic methods for sulfonamides and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-Methylpyridine-3-sulfonyl Chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system, cool chlorosulfonic acid (3-5 molar equivalents) to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 5-methylpyridine (1 molar equivalent) dropwise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and degradation of the starting material.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate should precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Self-Validation: The formation of a precipitate upon quenching with ice is a strong indicator of the successful formation of the less water-soluble sulfonyl chloride.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 5-methylpyridine-3-sulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-